molecular formula C12H19N3 B1320408 [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926196-84-1

[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No. B1320408
CAS RN: 926196-84-1
M. Wt: 205.3 g/mol
InChI Key: UJKIIDCDVROYAU-UHFFFAOYSA-N
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Description

“[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .

Scientific Research Applications

Asymmetric Synthesis

A study explored the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other compounds. This research contributes to the development of novel synthetic routes for complex organic compounds (Froelich et al., 1996).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents in this field (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Iron(III) complexes incorporating [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine showed unprecedented photocytotoxicity in red light, marking a significant advancement in photodynamic therapy for cancer treatment (Basu et al., 2014).

C-H Bond Activation

Research on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into NCN′ pincer palladacycles sheds light on new methods in organometallic chemistry and catalysis (Roffe et al., 2016).

Enhanced Cellular Uptake

Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, showed enhanced cellular uptake and photocytotoxicity, contributing to the development of targeted cancer therapies (Basu et al., 2015).

Antiviral Activity

Studies on heterocyclic rimantadine analogues, including those containing alpha-methyl-1-adamantan-methanamine, a related structure, demonstrated significant anti-influenza A activity, advancing the field of antiviral drug development (Zoidis et al., 2003).

Bone Formation

A compound with a related structure, 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a Wnt beta-catenin agonist that increases bone formation rate, indicating its potential in treating bone disorders (Pelletier et al., 2009).

Water Oxidation

Mononuclear ruthenium complexes with tris(2-pyridylmethyl)amine and related ligands demonstrated significant activity in water oxidation, contributing to the understanding of catalytic processes in energy conversion (Radaram et al., 2011).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The future directions in the study of piperidine derivatives like “[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” could involve the development of more efficient synthesis methods, exploration of new biological activities, and the design of drugs with improved pharmacokinetic properties . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKIIDCDVROYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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